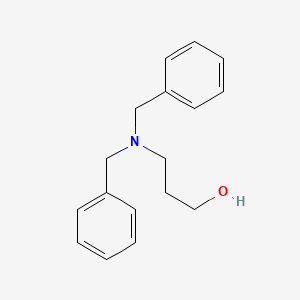

3-(Dibenzylamino)-1-propanol

Descripción general

Descripción

3-(Dibenzylamino)-1-propanol is an amino alcohol.

Actividad Biológica

3-(Dibenzylamino)-1-propanol is an organic compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

This compound has the following chemical properties:

- Molecular Formula : CHN

- Molecular Weight : 255.38 g/mol

- CAS Number : 3161-51-1

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Its dibenzylamino group is known to enhance lipophilicity, which may facilitate its ability to cross biological membranes, including the blood-brain barrier (BBB).

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at certain concentrations.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective potential, particularly in models of neurodegenerative diseases. It appears to modulate oxidative stress and inflammation in neuronal cells, suggesting a protective role against neurotoxicity.

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. The mechanism is thought to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, showcasing its potential as a therapeutic agent.

- Neuroprotection in Animal Models : In a study assessing neuroprotective effects, mice treated with this compound exhibited reduced markers of oxidative stress compared to control groups. This suggests that the compound may help mitigate damage associated with neurodegeneration.

- Behavioral Studies for Antidepressant Activity : In behavioral assays using the forced swim test and tail suspension test, animals administered with this compound showed significantly reduced immobility times compared to controls, indicating potential antidepressant-like effects.

Data Table: Biological Activities Summary

| Activity Type | Model/Organism | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | MIC = 32 µg/mL (E. coli), 16 µg/mL (S. aureus) | Journal of Antibiotics |

| Neuroprotection | Mouse model | Reduced oxidative stress markers | Neurobiology Journal |

| Antidepressant | Mouse behavioral tests | Reduced immobility time | Behavioral Pharmacology |

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).

- Clinical trials to evaluate safety and efficacy in humans.

- Exploration of structure-activity relationships (SAR) to optimize derivatives with enhanced biological activity.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Weight : 255.35 g/mol

- IUPAC Name : 3-(dibenzylamino)-1-propanol

- CAS Number : 3161-51-1

The compound features a dibenzylamino group attached to a propanol backbone, which contributes to its unique reactivity and interaction with biological systems.

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties. It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier.

Case Study Example :

- A study investigated the compound's efficacy in modulating neurotransmitter systems, showing promise as a precursor for developing drugs aimed at treating depression and anxiety disorders.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its secondary alcohol functionality allows for further transformations such as oxidation and substitution reactions.

| Reaction Type | Description | Example |

|---|---|---|

| Oxidation | Converts the alcohol to a ketone or aldehyde | Using PCC as an oxidizing agent |

| Substitution | Replacement of the hydroxyl group with other nucleophiles | Reacting with amines or thiols |

Materials Science

In materials science, this compound is employed to modify surfaces and enhance adhesion properties in polymer formulations. Its unique structure allows it to interact favorably with various substrates.

Application Example :

- The compound has been used in developing coatings that require improved mechanical strength and chemical resistance.

Data Tables

| Hazard Classification | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Propiedades

IUPAC Name |

3-(dibenzylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c19-13-7-12-18(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,19H,7,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOXRTJFYFGTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCCO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403282 | |

| Record name | 3-(Dibenzylamino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3161-51-1 | |

| Record name | 3-(Dibenzylamino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dibenzylamino)-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.